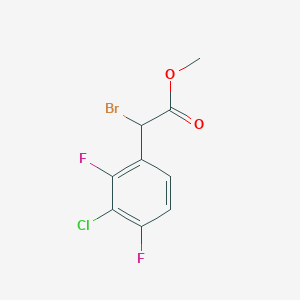

Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate

Description

Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate (CAS: Not explicitly provided; CID: 138040622) is a halogenated aryl acetate ester with the molecular formula C₉H₆BrClF₂O₂ . Its structure features a phenyl ring substituted with chlorine at position 3 and fluorine at positions 2 and 4, coupled with a brominated acetate group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its halogen-rich structure enhances reactivity in cross-coupling reactions and nucleophilic substitutions, making it valuable for constructing complex molecules.

Properties

IUPAC Name |

methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClF2O2/c1-15-9(14)6(10)4-2-3-5(12)7(11)8(4)13/h2-3,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZLGCUVOGHQET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C(=C(C=C1)F)Cl)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate typically involves the bromination of a precursor compound, followed by esterification. One common method starts with 3-chloro-2,4-difluoroaniline, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting bromo derivative is then esterified with methyl chloroformate in the presence of a base like triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidative conditions can convert the ester group to a carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of the carboxylic acid derivative.

Scientific Research Applications

Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate is an organic compound with potential applications in medicinal chemistry and biological studies.

Synthesis Method

A method for synthesizing methyl alpha-bromo-2-chlorophenylacetate involves ester exchange between alpha-bromo-2-chlorophenylacetic acid and methyl acetate, using a Lewis acid catalyst such as magnesium perchlorate, titanium tetrachloride, or zinc chloride . The reaction time is short, production costs are low, and the product has high purity and yield, making it suitable for large-scale industrial production .

Potential Applications

- Pharmaceutical intermediate Alpha-brominated o-chlorobenzene acetic acid methyl ester is a crucial intermediate for agricultural chemicals and medicines, especially in synthesizing secretion inhibitor medications . It is used to prepare Clopidogrel Hydrogensulfate, an antiplatelet drug used to treat arteriosclerosis, acute coronary artery syndrome, and thrombotic complications .

- Synthesis of β-blockers Chlorohydrins, which can be synthesized using this compound, are building blocks for β-blockers like Practolol, Pindolol, and Carteolol .

- Chiral separation Covalent organic frameworks (COFs) and related materials are used for chiral separation . this compound may be used in the production of these materials .

- Study of Chalcone Derivatives: Chalcone derivatives have a chlorine substituent and hydroxyl and methoxy substituents and can be designed, synthesized, and characterized by spectroscopic techniques . These derivatives can be studied for their pharmacological and toxicological profiles, including their absorption, distribution, metabolism, and excretion .

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Analysis

Key structural analogs differ in halogen substitution patterns, electronic effects, and steric profiles:

Substituent Effects :

Physical and Chemical Properties

Collision Cross-Section (CCS) and Mass Data

Predicted CCS values (Ų) for [M+H]+ adducts:

| Compound | CCS ([M+H]+) | Molecular Weight | Source |

|---|---|---|---|

| Target Compound | 154.0 | 298.93 | |

| Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate | 152.5 | 325.96 | |

| Ethyl 2-bromo-2,2-difluoroacetate | Not reported | 193.01 |

The target’s higher CCS (154.0 Ų) suggests a marginally larger molecular footprint compared to CID 104574686 (152.5 Ų), likely due to the 3-Cl and 2,4-diF arrangement .

Solubility and Stability

- Limited solubility data exist, but analogs like Methyl 2-bromo-2-(4-fluorophenyl)acetate are typically stored under inert conditions to prevent hydrolysis .

- Halogenated acetates generally exhibit moderate stability, with degradation risks under strong acids/bases .

Biological Activity

Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate is an organic compound with significant potential in medicinal chemistry and biological applications. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C9H6BrClF2O2

- CAS Number : 2247106-25-6

- Molecular Weight : 277.50 g/mol

- Density : Approximately 1.6 g/cm³

- Boiling Point : 281.1 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, which may enhance its reactivity towards biological macromolecules.

- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, particularly in pathways involving halogenated substrates.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit selective antimicrobial activity against various pathogens. A study highlighted its effectiveness against Chlamydia trachomatis, with compounds demonstrating a reduction in chlamydial inclusion numbers and sizes in infected cells .

Table 1: Antimicrobial Activity Overview

| Compound | Target Pathogen | Activity (IC50) | Reference |

|---|---|---|---|

| Compound A | Chlamydia trachomatis | 50 µg/mL | |

| Compound B | Gram-positive bacteria | Moderate | |

| Compound C | Gram-negative bacteria | Low |

Toxicity Studies

Toxicity assessments reveal that while some derivatives show promising antimicrobial activity, they also need to be evaluated for cytotoxic effects on human cells. Preliminary studies indicated that certain analogs did not exhibit significant toxicity, maintaining cell viability during assays .

Case Studies and Research Findings

- Synthesis and Antichlamydial Activity : A notable study focused on synthesizing new derivatives based on this compound. The findings suggested that modifications to the halogen substituents significantly influenced the antichlamydial activity, emphasizing the role of electron-withdrawing groups in enhancing efficacy .

- Pharmacological Characterization : Another research effort characterized various compounds derived from this acetate, identifying several as potent inhibitors of specific enzymes involved in bacterial metabolism. The structure-activity relationship (SAR) studies provided insights into how different substituents affect biological activity .

Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating bacterial infections and other diseases. Its unique structure allows for the development of targeted therapies that exploit its reactivity with biological molecules.

Q & A

Basic: What synthetic routes are recommended for preparing Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate, and how can reaction yields be optimized?

Methodological Answer:

The compound can be synthesized via bromination of the corresponding phenylacetic acid derivative, followed by esterification. For example, condensation reactions involving halogenated precursors (e.g., 3-chloro-2,4-difluorophenylacetic acid) with brominating agents (e.g., NBS or HBr) in anhydrous solvents like dichloromethane or acetonitrile are common . Optimization strategies include:

- Using triethylamine as a base to neutralize HBr by-products and improve reaction efficiency .

- Controlling temperature (0–5°C) during bromination to minimize side reactions .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >97% purity, as validated by HPLC .

Basic: Which analytical techniques are most effective for characterizing the halogen substituents in this compound?

Methodological Answer:

- NMR Spectroscopy : NMR is critical for distinguishing fluorine substituents at the 2- and 4-positions, while NMR identifies coupling patterns between adjacent protons and halogens .

- X-ray Crystallography : Resolves spatial arrangement of bromine and chlorine atoms, confirming regioselectivity (e.g., C-Br bond length ~1.9 Å) .

- Mass Spectrometry (HRMS) : Validates molecular weight (observed m/z 299.50 vs. theoretical 299.50) and detects isotopic patterns for bromine (1:1 ratio for /) .

Advanced: How do the positions of chlorine and fluorine substituents influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nature of halogens (Cl, F) activates the aryl ring for palladium-catalyzed coupling. Key considerations:

- Steric Effects : The 3-chloro substituent may hinder transmetallation at the ortho position, favoring para coupling .

- Electronic Effects : Fluorine’s strong electronegativity increases the electrophilicity of the adjacent carbon, enhancing oxidative addition with Pd(0) .

- Comparative Studies : Analogues like 4-Bromo-2,6-difluorophenylacetic acid (CAS 537033-54-8) show lower reactivity due to reduced steric hindrance, highlighting the importance of substituent positioning .

Advanced: What are the stability challenges of this compound under varying storage conditions, and how can degradation be mitigated?

Methodological Answer:

- Thermal Stability : Decomposition occurs above 40°C, with bromine dissociation detected via TGA-DSC. Store at 0–6°C in amber vials to prevent light-induced radical reactions .

- Hydrolytic Sensitivity : The ester group is prone to hydrolysis in humid environments. Use desiccants (e.g., silica gel) and anhydrous solvents for long-term storage .

- By-Product Analysis : LC-MS monitoring reveals degradation products like 2-(3-chloro-2,4-difluorophenyl)acetic acid (m/z 207.45), requiring periodic purity checks .

Advanced: How can computational modeling predict the compound’s behavior in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Models at the B3LYP/6-31G* level predict activation energies for SN2 reactions. The bromine atom’s leaving group ability (lower ΔG‡ vs. chlorine) aligns with experimental kinetic data .

- Solvent Effects : PCM models simulate polar aprotic solvents (e.g., DMF), showing accelerated reaction rates due to stabilized transition states .

- Comparative Analysis : Analogues with fluorine at the 4-position exhibit higher electrophilicity indices (ω = 4.2 eV vs. 3.8 eV for non-fluorinated derivatives), validated by Hammett σ constants .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Bromine and chlorine release toxic vapors upon decomposition .

- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks (PEL for bromine: 0.1 ppm) .

- Waste Disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., NaHCO) before disposal .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Core Modifications : Introduce electron-donating groups (e.g., -OCH) at the 2-position to modulate metabolic stability .

- Halogen Replacement : Substitute chlorine with trifluoromethyl (-CF) to improve lipophilicity (logP increases from 2.8 to 3.5) and blood-brain barrier penetration .

- Biological Assays : Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization assays. For example, 3'-Bromo-2,2-dimethylbutyrophenone shows 10x higher IC than the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.